molecular formula C21H16N2 B1680514 Renytoline CAS No. 1729-61-9

Renytoline

Numéro de catalogue B1680514
Numéro CAS: 1729-61-9
Poids moléculaire: 296.4 g/mol
Clé InChI: WOVTUUKKGNHVFZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Renytoline is a new anti-inflammatory agent in arthritis.

Applications De Recherche Scientifique

Neuroprotection and Blood Pressure Regulation

  • Background : The brain's renin-angiotensin system (RAS) significantly influences blood pressure and neuroprotection. Curcumin, quercetin, and saponin were examined for their effects on blood pressure, brain RAS, and the cholinergic system, using an angiotensin-converting enzyme inhibitor (ACEI) as a control.
  • Findings : Curcumin and saponin notably reduced blood pressure. Curcumin significantly inhibited the concentration and activity of ACE, angiotensin II levels, and ACE mRNA expression, while all phytochemicals increased acetylcholine concentration. Inhibition of acetylcholine esterase activity was also observed, pointing to potential neuroprotective effects (Kim, Kim, & Ha, 2019).

Efficacy of Nonpeptide Renin Inhibitors

  • Objective : The study aimed to discover nonpeptide renin inhibitors with improved oral absorption, bioavailability, and efficacy as antihypertensive agents.
  • Outcomes : New compounds were identified with higher intraduodenal bioavailabilities than previous inhibitors. These inhibitors, such as 41, 44, and 51, demonstrated substantial efficacy as hypotensive agents in animal models (Boyd et al., 1994).

Impact on Diabetic Retinopathy

  • Context : The renin-angiotensin system is emerging as a therapeutic target for diabetic retinopathy. This study investigated the effects of angiotensin-converting-enzyme inhibition and angiotensin AT1 receptor antagonism on retinal blood flow and vasodilation in diabetic rats.
  • Results : Treatment with either captopril or candesartan blocked the development of blood flow abnormalities in diabetic rats. Candesartan treatment restored acetylcholine-stimulated retinal blood flow response, suggesting potential benefits in treating diabetic retinopathy (Horio et al., 2003).

Therapeutic Effect on Airway Allergy

  • Study : The therapeutic effects of Renifolin F on airway allergy were evaluated in an ovalbumin-induced asthma mouse model.
  • Findings : Renifolin F attenuated airway hyper-reactivity and inflammation by inhibiting the regulation of inflammatory cytokines and microRNA-155 in the lung. This suggests its potential use in treating airway inflammation related to asthma (Yang et al., 2022).

Novel Direct Renin Inhibitors

  • Objective : The study focused on the discovery of SPH3127, a novel, highly potent, and orally active direct renin inhibitor (DRI), to address the challenges of unfavorable oral bioavailability in DRIs.
  • Outcomes : SPH3127 demonstrated higher bioavailability and more potent antihypertensive effects in preclinical models than aliskiren. It has also completed a phase II clinical trial for essential hypertension (Iijima et al., 2022).

Angiotensin II Receptor Blockers and Endothelial Dysfunction

  • Context : This study investigated whether treatment with angiotensin II type 1 receptor blockers (ARBs) improves endothelial and autonomic function in patients with metabolic syndrome.
  • Findings : ARB treatment improved impaired endothelial function and increased high-molecular-weight adiponectin levels. Telmisartan, in particular, exhibited more beneficial effects than candesartan, suggesting ARBs' role in managing hypertension and metabolic syndrome (Kishi et al., 2012).

Propriétés

IUPAC Name

4-(fluoren-9-ylidenemethyl)benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2/c22-21(23)15-11-9-14(10-12-15)13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-13H,(H3,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVTUUKKGNHVFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=CC4=CC=C(C=C4)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00169424
Record name Renyfoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Renytoline

CAS RN

1729-61-9
Record name Renytoline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001729619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Renyfoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PARANYLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2ILF29K8B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Renytoline
Reactant of Route 2
Reactant of Route 2
Renytoline
Reactant of Route 3
Reactant of Route 3
Renytoline
Reactant of Route 4
Renytoline
Reactant of Route 5
Reactant of Route 5
Renytoline
Reactant of Route 6
Renytoline

Citations

For This Compound
3
Citations
AF Harms, W Hespe, WT Nauta, RF Rekker… - Drug …, 1975 - books.google.com
Diphenhydramine derivatives: through manipulation toward design Page 20 Chapter 1 Diphenhydramine Derivatives: Through Manipulation toward Design I. II. III. IV. AF Harms, W. …
Number of citations: 46 books.google.com
FA Navarro - Med Clín (Barc), 1995 - sirio.ua.es
La primera mención a una futura denominación oficial española, distinta de la DCI, la encontramos en la Ley General de Sanidad de 1986, en cuyo artículo 97 se comenta brevemente:“…
Number of citations: 12 sirio.ua.es
戸部満寿夫, 竹内節弥 - ファルマシア, 1965 - jstage.jst.go.jp
(発赤), tumor(腫脹), calor(熱), dolor (疼痛) の 4 つ を掲げた こ とに よ っ て, その 概念は 一 層は っ きりした. すなわ ち 組織の 充血, 浮睡お よ び そ れ らに よ る 局所神経 の 圧迫に よ る 疼痛, さ …
Number of citations: 3 www.jstage.jst.go.jp

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.